DRP1i27 dihydrochloride
Description
Fundamental Principles of Mitochondrial Dynamics: Fission and Fusion
Mitochondria are not static entities but exist as a dynamic, interconnected network that constantly changes shape and size. frontiersin.orgwikipedia.orgresearchgate.net This plasticity is governed by the opposing forces of fission and fusion.
Mitochondrial Fission: This process involves the division of a single mitochondrion into two or more smaller organelles. frontiersin.org It is essential for increasing the number of mitochondria during cell division, facilitating their transport to areas of high energy demand, and segregating damaged mitochondrial segments for degradation. oup.commdpi.com The key protein orchestrating this process is Drp1. mdpi.com Cytosolic Drp1 is recruited to the outer mitochondrial membrane (OMM) by receptor proteins such as Fis1, Mff, MiD49, and MiD51. frontiersin.orgfrontiersin.org Upon recruitment, Drp1 assembles into a ring-like structure that constricts and ultimately severs the mitochondrion in a GTP-dependent manner. nih.govfrontiersin.org
Mitochondrial Fusion: This process entails the merging of two or more mitochondria into a larger one. frontiersin.org Fusion allows for the exchange of mitochondrial DNA, proteins, and metabolites, which helps to buffer against the accumulation of damage and maintain a healthy mitochondrial population. wikipedia.org Key proteins mediating fusion include Mitofusins (Mfn1 and Mfn2) for the outer membrane and Optic Atrophy 1 (OPA1) for the inner membrane. mdpi.com
The balance between these two processes is tightly regulated and is crucial for cellular health. An increase in fission leads to mitochondrial fragmentation, while an increase in fusion results in elongated mitochondrial networks. wikipedia.org
Physiological Functions of Drp1 in Cellular Regulation
Drp1-mediated mitochondrial fission is integral to a wide array of normal cellular functions. Its activity is essential for:
Cell Cycle Progression: During mitosis, Drp1 facilitates the equal distribution of mitochondria to daughter cells. researchgate.net
Neuronal Function: In highly polarized cells like neurons, Drp1 is vital for the transport of mitochondria to distant sites such as axons and synapses, where energy demands are high. oup.comoup.com It also plays a role in synaptic function and brain development. nih.gov
Apoptosis (Programmed Cell Death): Drp1 is involved in the early stages of apoptosis, where mitochondrial fragmentation is a key event. mdpi.comoup.com This process can lead to the release of pro-apoptotic factors like cytochrome c. mdpi.com
Immune Response: Drp1-mediated fission is important for the activation, migration, and function of immune cells, such as T cells. frontiersin.org
Metabolic Regulation: The dynamic remodeling of mitochondria by Drp1 influences cellular metabolism and energy production. mdpi.comresearchgate.net
The activity of Drp1 is itself subject to intricate regulation through various post-translational modifications, including phosphorylation, ubiquitination, SUMOylation, and S-nitrosylation, which can either enhance or inhibit its function. nih.govmdpi.comscienceopen.com
Pathophysiological Consequences of Dysregulated Drp1 Activity
An imbalance in mitochondrial dynamics, particularly excessive Drp1-mediated fission, is increasingly implicated in the pathogenesis of numerous diseases. nih.govresearchgate.net The consequences of dysregulated Drp1 activity include:
Neurodegenerative Diseases: In conditions such as Alzheimer's, Parkinson's, and Huntington's diseases, there is evidence of increased Drp1 activity leading to excessive mitochondrial fragmentation, neuronal dysfunction, and cell death. mdpi.comnih.govnih.gov In Huntington's disease, the mutant huntingtin protein interacts with Drp1, stimulating its activity. nih.gov Similarly, in Alzheimer's disease, Drp1 levels are significantly elevated. nih.gov
Cardiovascular Diseases: Excessive mitochondrial fission driven by Drp1 contributes to cardiomyocyte death in the context of ischemia-reperfusion injury and heart failure. researchgate.netscienceopen.comnih.gov Inhibition of Drp1 has been shown to be protective in these conditions. nih.govscienceopen.com
Cancer: Altered mitochondrial dynamics, often characterized by increased Drp1 expression and fission, have been observed in various cancers, including lung and breast cancer. nih.govtandfonline.com This can contribute to tumor growth, metastasis, and resistance to therapy. nih.gov
Metabolic Disorders: Dysregulation of Drp1 has been linked to insulin (B600854) resistance and obesity. frontiersin.orgnih.gov
Therapeutic Rationale for Targeting Drp1 in Disease Contexts
Given the critical role of dysregulated Drp1 in a multitude of pathological conditions, the inhibition of its activity has emerged as a promising therapeutic strategy. nih.govtandfonline.com The rationale for targeting Drp1 is based on the premise that restoring the balance of mitochondrial dynamics by reducing excessive fission can ameliorate cellular dysfunction and prevent cell death in various disease models. tandfonline.com
This has led to the development of small molecule inhibitors that target Drp1. One such inhibitor is DRP1i27 (dihydrochloride) . medchemexpress.commedchemexpress.com This compound has been identified as a potent inhibitor of human Drp1. medchemexpress.commedchemexpress.comglpbio.com Research has shown that DRP1i27 directly binds to the GTPase site of Drp1, forming hydrogen bonds with specific amino acid residues (Gln34 and Asp218). medchemexpress.commedchemexpress.comglpbio.com By inhibiting the GTPase activity of Drp1, DRP1i27 effectively blocks Drp1-mediated mitochondrial fission. medchemexpress.commedchemexpress.com
In cell-based studies, DRP1i27 has been shown to increase the formation of interconnected mitochondrial networks in a Drp1-dependent manner. medchemexpress.comnih.gov Importantly, it has demonstrated protective effects in a model of simulated ischemia-reperfusion injury. medchemexpress.commedchemexpress.commedchemexpress.eu These findings highlight the therapeutic potential of targeting Drp1 with specific inhibitors like DRP1i27 to combat diseases characterized by excessive mitochondrial fission. researchgate.net
| Feature | Description |
| Compound Name | DRP1i27 (dihydrochloride) |
| Target | Dynamin-Related Protein 1 (Drp1) |
| Mechanism of Action | Binds to the GTPase site of Drp1, inhibiting its activity. medchemexpress.commedchemexpress.comglpbio.com |
| Cellular Effect | Inhibits mitochondrial fission, leading to the formation of elongated mitochondrial networks. medchemexpress.comnih.gov |
| Therapeutic Potential | Protection against ischemia-reperfusion injury and potential for treating diseases associated with excessive mitochondrial fission. medchemexpress.commedchemexpress.comresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H28Cl2N6O |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride |
InChI |
InChI=1S/C20H26N6O.2ClH/c1-14-19(22-13-21-14)12-25-8-15-2-3-16(10-25)26(9-15)11-17-4-5-20(27-17)18-6-7-23-24-18;;/h4-7,13,15-16H,2-3,8-12H2,1H3,(H,21,22)(H,23,24);2*1H/t15-,16+;;/m0../s1 |
InChI Key |
AIKSENSXOKTNOB-SLAHTUFOSA-N |
Isomeric SMILES |
CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=C(O4)C5=CC=NN5.Cl.Cl |
Canonical SMILES |
CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)CC4=CC=C(O4)C5=CC=NN5.Cl.Cl |
Origin of Product |
United States |
Cellular and Subcellular Modulations by Drp1i27: Beyond Mitochondrial Morphology
Direct Modulation of Drp1-Mediated Mitochondrial Fission
DRP1i27 (dihydrochloride) is a potent small molecule inhibitor that directly targets the human dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. medchemexpress.comtargetmol.commedchemexpress.comnih.govmedchemexpress.com Its mechanism of action involves binding to the GTPase site of Drp1. medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com This interaction is stabilized by hydrogen bonds with the amino acid residues Gln34 and Asp218 within the active site. medchemexpress.comtargetmol.commedchemexpress.comnih.govmedchemexpress.com By occupying the GTPase domain, DRP1i27 effectively inhibits the GTPase activity of Drp1, which is essential for the protein to constrict and divide mitochondria. nih.gov
The inhibition of Drp1's enzymatic function by DRP1i27 has a direct consequence on mitochondrial morphology. In various cell line models, including human and mouse fibroblasts, treatment with DRP1i27 leads to an increase in fused, elongated mitochondrial networks. medchemexpress.comnih.govmedchemexpress.com This effect is dose-dependent and, importantly, is not observed in cells lacking Drp1 (Drp1 knock-out cells), confirming that the compound's impact on mitochondrial shape is specifically mediated through its interaction with Drp1. nih.govresearchgate.net
Drp1 functions by assembling into oligomeric ring-like structures on the outer mitochondrial membrane, a process that stimulates its GTPase activity and is required for membrane scission. nih.govresearchgate.netmdpi.com While DRP1i27's primary documented action is the inhibition of GTPase activity, this inherently interferes with the functional consequences of Drp1 oligomerization, preventing the final step of mitochondrial division. nih.govmdpi.com The binding affinity of DRP1i27 for human Drp1 has been quantified using multiple techniques, showing a binding affinity (K_D) of 286 µM by surface plasmon resonance (SPR) and 190 µM by microscale thermophoresis (MST). medchemexpress.comnih.govmedchemexpress.com
Table 1: DRP1i27 Interaction with Drp1
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Binding Site | Specific location of interaction on the Drp1 protein. | Binds to the GTPase site, forming hydrogen bonds with Gln34 and Asp218. | medchemexpress.comtargetmol.comnih.gov |
| Mechanism | The primary molecular action of the compound. | Inhibits the GTPase activity of human Drp1. | nih.gov |
| Binding Affinity | Quantitative measure of the binding strength to Drp1. | K_D: 190 µM (via MST) | medchemexpress.comnih.govmedchemexpress.com |
| K_D: 286 µM (via SPR) | |||
| Cellular Effect | Observable change in mitochondrial morphology. | Promotes elongated, fused mitochondrial networks in a Drp1-dependent manner. | medchemexpress.comnih.govmedchemexpress.comresearchgate.net |
Impact on Mitochondrial Quality Control Processes
Mitochondrial quality control is a set of processes crucial for cellular health, involving mitochondrial dynamics (fission and fusion), biogenesis, and the selective removal of damaged mitochondria, known as mitophagy. nih.govfrontiersin.org Drp1-mediated fission is a critical preparatory step for mitophagy, as it segregates damaged portions of the mitochondrial network for degradation. oncotarget.com By inhibiting Drp1, DRP1i27 can influence these quality control pathways.
Effects on Cellular Bioenergetics and Metabolic Pathways
Mitochondria are the primary sites of cellular ATP production through oxidative phosphorylation (OXPHOS). nih.govfrontiersin.org The structure of mitochondria is intricately linked to their function, and the dynamic processes of fission and fusion are essential for maintaining bioenergetic efficiency. nih.govnih.gov Inhibition of mitochondrial fission can enhance the efficiency of the mitochondrial electron transport chain and increase oxidative phosphorylation capacity. nih.gov
DRP1i27's Influence on Apoptotic Pathways and Cell Survival
Drp1-mediated mitochondrial fission is recognized as an important event in the intrinsic pathway of apoptosis. ijbs.comscienceopen.com During cellular stress, excessive fission can precede the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. ijbs.com
DRP1i27 has demonstrated significant cytoprotective effects in various models of cellular stress. nih.gov By inhibiting Drp1-mediated fission, DRP1i27 helps maintain mitochondrial integrity and prevents the progression of apoptotic signaling. nih.govnih.gov Research has shown that in murine atrial HL-1 cells subjected to simulated ischemia-reperfusion injury, DRP1i27 significantly reduced cell death. nih.govresearchgate.net This protective effect was accompanied by a marked decrease in the percentage of cells with fragmented mitochondria. nih.govresearchgate.net
Furthermore, DRP1i27 has been shown to protect human iPSC-derived cardiomyocytes from doxorubicin-induced cytotoxicity. nih.govresearchgate.net Treatment with DRP1i27 significantly lowered the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, in cardiomyocytes exposed to the chemotherapy drug. nih.govresearchgate.net These findings highlight the therapeutic potential of inhibiting Drp1 to protect cells from various stressors that would otherwise trigger apoptosis. nih.gov
Table 2: Cytoprotective Effects of DRP1i27
| Cell Model | Stress Condition | Observed Effect of DRP1i27 | Reference |
|---|---|---|---|
| Murine Atrial HL-1 Cells | Simulated Ischemia-Reperfusion | Reduced cell death and decreased mitochondrial fragmentation. | nih.govresearchgate.net |
| Human iPSC-Cardiomyocytes | Doxorubicin-Induced Toxicity | Significantly reduced cytotoxicity (LDH release). | nih.govresearchgate.net |
| Human Fibroblasts | Oxidative Stress | Exhibited cytoprotective effects. | nih.gov |
The mitochondrial permeability transition pore (mPTP) is a non-selective channel in the mitochondrial membrane whose opening is a critical event in some forms of cell death. microbialcell.comresearchgate.net Triggers like calcium overload and oxidative stress can induce mPTP opening, leading to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of apoptotic factors. microbialcell.comnih.gov
Drp1 has been implicated in the modulation of the mPTP. nih.gov By inhibiting Drp1, DRP1i27 may indirectly regulate the mPTP. Preventing excessive mitochondrial fission can stabilize mitochondrial function and render them more resistant to stressors that induce mPTP opening. nih.gov For instance, inhibiting fission can enhance the efficiency of the electron transport chain, which may reduce oxidative stress, a key trigger for mPTP activation. nih.govmicrobialcell.com While direct evidence of DRP1i27 modulating specific mPTP components is not yet established, its role in preserving mitochondrial integrity under stress suggests an indirect regulatory influence on this critical cell death pathway. nih.govresearchgate.net
DRP1i27's Interplay with Intracellular Signaling Networks
The activity of Drp1 itself is tightly regulated by various intracellular signaling pathways through post-translational modifications, particularly phosphorylation. nih.govnih.gov Kinases such as protein kinase A (PKA), Cdk5, and extracellular signal-regulated kinase (ERK) can phosphorylate Drp1 at different sites to either inhibit or activate its function, thereby integrating cellular signals with mitochondrial dynamics. nih.gov
Modulation of Drp1 Post-Translational Modifications (e.g., Phosphorylation, SUMOylation, Ubiquitination)
The function of Drp1 is intricately regulated by a variety of post-translational modifications (PTMs), which dictate its translocation, activity, and stability. nih.govresearchgate.netnih.gov These modifications, primarily occurring on the variable domain of the protein, act as molecular switches that respond to cellular signals. nih.govresearchgate.net While DRP1i27 directly inhibits Drp1's enzymatic activity medchemexpress.comnih.gov, its specific effects on the PTM status of Drp1 are not yet fully elucidated. However, by inhibiting Drp1 function, DRP1i27 intervenes in a pathway that is heavily controlled by these modifications.
Phosphorylation: This is the most extensively studied PTM of Drp1. nih.gov Kinases can phosphorylate specific serine residues on Drp1, with opposing effects on its function. For instance, phosphorylation at Ser616 by kinases like Cdk1/cyclin B and MAPK1 promotes Drp1's translocation to the mitochondria and enhances fission, a process crucial for mitosis and in response to stress. nih.govresearchgate.net Conversely, phosphorylation at Ser637 generally inhibits Drp1 activity, leading to mitochondrial elongation (fusion). researchgate.netnih.gov S-nitrosylation of Drp1 can also promote phosphorylation at the Ser616 site, further stimulating fission. nih.govmdpi.com
SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins to Drp1 adds another layer of regulation. nih.govnih.gov SUMOylation can stabilize Drp1 on the mitochondrial surface, promoting fission. nih.gov However, the specific SUMO isoform involved appears to be critical; SUMO1 modification promotes Drp1's localization to the mitochondria, while SUMO2/3 modification seems to repress it. mdpi.comfrontiersin.org This modification is also linked to Drp1's activity cycle, with dominant-negative forms of Drp1 showing increased SUMOylation. nih.gov
Ubiquitination: This process, which involves attaching ubiquitin to a protein, can target Drp1 for degradation by the proteasome, thereby controlling its abundance and activity. mdpi.com The E3 ubiquitin ligase Parkin, for example, can ubiquitinate Drp1, leading to its degradation and suppressing excessive mitochondrial fission. mdpi.com Another mitochondrial E3 ligase, MARCH5, also ubiquitinates Drp1, which may enhance fission by facilitating Drp1 trafficking. nih.gov
Table 1: Key Post-Translational Modifications of Drp1
| Modification | Key Sites (Human Drp1) | Primary Effect on Drp1 Activity | Key Regulating Enzymes |
|---|---|---|---|
| Phosphorylation | Ser616 | Activating (promotes fission) | Cdk1/cyclin B, MAPK1 |
| Ser637 | Inhibitory (prevents fission) | PKA, CaMKII | |
| SUMOylation | Multiple lysine (B10760008) residues | Modulates stability and mitochondrial recruitment | SUMO1, SUMO2/3, SENPs |
| Ubiquitination | Multiple lysine residues | Promotes degradation, modulates trafficking | Parkin, MARCH5 |
Influence on Drp1 Interaction with Fission-Related Proteins (e.g., Mff, Fis1, Mid49, Mid51)
The process of mitochondrial fission is initiated by the recruitment of cytosolic Drp1 to the outer mitochondrial membrane (OMM). mdpi.com This recruitment is mediated by a set of adaptor proteins anchored in the OMM. mdpi.commdpi.com These proteins—Mitochondrial fission 1 protein (Fis1), Mitochondrial fission factor (Mff), and Mitochondrial dynamics proteins of 49 and 51 kDa (Mid49 and Mid51)—act as receptors or scaffolds for Drp1. mdpi.comfrontiersin.org
While inhibitors such as P110 have been shown to specifically block the Drp1-Fis1 interaction nih.gov, the known mechanism of DRP1i27 is the direct inhibition of the GTPase catalytic site. medchemexpress.comresearchgate.net By blocking this enzymatic activity, DRP1i27 effectively prevents the final constriction and scission of the mitochondrion, a step that occurs after Drp1 is recruited to the OMM by its adaptor proteins. Therefore, while DRP1i27 may not directly prevent the initial binding of Drp1 to its receptors, it renders the assembled complex non-functional.
Mff: This is considered a primary recruiter for Drp1 to the mitochondria during fission. mdpi.com
Fis1: As the first identified Drp1 adaptor, Fis1 is involved in both mitochondrial and peroxisomal fission. frontiersin.org While its role in Drp1 recruitment has been debated, it is understood to be one of several available receptors. mdpi.comnih.gov
Mid49 and Mid51: These proteins can recruit Drp1 to the mitochondrial surface independently of Mff and Fis1. nih.govembopress.org Interestingly, their overexpression can lead to mitochondrial elongation by sequestering Drp1 in an inactive state, highlighting the complexity of their regulatory roles. nih.govembopress.org However, at endogenous levels, they are believed to mediate fission. mdpi.com Studies indicate that all four proteins can independently recruit Drp1, suggesting multiple, possibly redundant, pathways for initiating fission. nih.gov
Table 2: Drp1-Interacting Fission-Related Proteins on the Outer Mitochondrial Membrane
| Protein | Primary Function in Fission | Key Characteristics |
|---|---|---|
| Mff | Acts as a key receptor for Drp1 recruitment. | Essential for Drp1 accumulation on mitochondria. mdpi.com |
| Fis1 | Functions as a Drp1 receptor on mitochondria and peroxisomes. | The first identified Drp1 adaptor protein. frontiersin.org |
| Mid49 | Recruits Drp1 independently of Mff and Fis1. | Overexpression can sequester Drp1, blocking fission. nih.govembopress.org |
| Mid51 | Recruits Drp1 independently of Mff and Fis1. | Shares high homology and similar function with Mid49. nih.govembopress.org |
Implications for Broader Cellular Processes (e.g., Cell Proliferation, Cell Death, Senescence)
By inhibiting Drp1-mediated mitochondrial fission, DRP1i27 influences fundamental cellular processes where mitochondrial dynamics play a critical role. nih.gov The balance between fission and fusion is crucial for mitochondrial quality control, cell cycle progression, and determining cell fate in response to stress. nih.govresearchgate.net
Cell Proliferation: Mitochondrial fission is essential for proper cell division (mitosis), ensuring the equitable distribution of mitochondria to daughter cells. nih.gov In some cancer cells, such as hepatocellular carcinoma, increased Drp1-mediated fission has been shown to promote cell proliferation. oncotarget.com Inhibition of Drp1 activity can thus arrest the cell cycle and inhibit proliferation, a mechanism that has been observed with the general Drp1 inhibitor Mdivi-1 in HCC cells. oncotarget.com
Cell Death (Apoptosis): Excessive mitochondrial fission is a hallmark of apoptosis. nih.govresearchgate.net Fragmentation of the mitochondrial network often precedes the release of pro-apoptotic factors like cytochrome c. nih.gov Consequently, inhibiting Drp1 activity is a protective strategy against certain forms of cell death. DRP1i27 has been shown to protect against simulated ischemia-reperfusion injury, a condition characterized by excessive cell death. medchemexpress.commedchemexpress.commedchemexpress.eu This anti-apoptotic effect is a direct consequence of preventing the mitochondrial fragmentation that drives the cell death cascade. nih.gov
Senescence: Cellular senescence is a state of permanent growth arrest often triggered by stress. nih.govmdpi.com Senescent cells typically exhibit distinct changes in mitochondrial morphology, often characterized by elongated and interconnected mitochondrial networks. nih.gov This morphology is linked to the inhibition of Drp1, suggesting that a reduction in mitochondrial fission is a feature of the senescent state. nih.gov By forcing a state of mitochondrial elongation, inhibitors like DRP1i27 can potentially influence the pathways leading to or maintaining cellular senescence.
Table 3: Implications of DRP1i27-Mediated Drp1 Inhibition on Cellular Processes
| Cellular Process | Role of Drp1/Mitochondrial Fission | Effect of DRP1i27 (Inhibition of Fission) |
|---|---|---|
| Cell Proliferation | Required for mitochondrial segregation during mitosis; can be upregulated in cancer. nih.govoncotarget.com | Potential to inhibit proliferation and arrest the cell cycle. oncotarget.com |
| Cell Death (Apoptosis) | Excessive fission is a key step in the apoptotic pathway. nih.govresearchgate.net | Protective; anti-apoptotic. Shown to protect against ischemia-reperfusion injury. medchemexpress.commedchemexpress.eu |
| Senescence | Reduced fission (Drp1 inhibition) is associated with the elongated mitochondrial phenotype of senescent cells. nih.gov | May promote or influence senescence-associated phenotypes by inducing mitochondrial elongation. |
Preclinical Investigations of Drp1i27 in Disease Pathophysiology
In Vitro Cellular and Organoid Models for DRP1i27 Research
In vitro models have been instrumental in characterizing the cellular and molecular mechanisms of DRP1i27. These systems offer controlled environments to investigate the inhibitor's direct effects on mitochondrial dynamics and cell survival pathways.
DRP1i27 has been demonstrated to effectively modulate mitochondrial morphology in both human and mouse fibroblasts. Studies have shown that treatment with DRP1i27 leads to an increase in the cellular networks of mitochondria, an effect that is dependent on the presence of Drp1. researchgate.netnih.govnih.gov This was confirmed in experiments using Drp1 wild-type and knock-out mouse embryonic fibroblasts (MEFs), where DRP1i27 promoted fused mitochondrial networks only in the wild-type cells, indicating a specific, Drp1-dependent mechanism of action. nih.govresearchgate.net
In the context of cardiac stress, the murine atrial tumor cell line, HL-1, has been utilized to model ischemia-reperfusion injury. In this model, DRP1i27 conferred significant cytoprotection. nih.govresearchgate.net Treatment with the inhibitor resulted in a notable reduction in cell death following simulated ischemia-reperfusion, highlighting its potential to protect cardiac cells from this type of injury. nih.govresearchgate.net Specifically, a study reported that 50 µM DRP1i27 reduced cell death from 29.55% in the control group to 15.17%. nih.gov This protective effect was associated with a decrease in the percentage of cells exhibiting fragmented mitochondria. researchgate.net
| Cell Line | Model | Key Finding | Reference |
|---|---|---|---|
| Human and Mouse Fibroblasts | Basal mitochondrial dynamics | Increased cellular networks of mitochondria in a Drp1-dependent manner. | researchgate.netnih.govnih.gov |
| HL-1 Cells (Murine Atrial) | Simulated Ischemia-Reperfusion Injury | Significantly reduced cell death and mitochondrial fragmentation. | nih.govresearchgate.net |
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more clinically relevant platform for cardiovascular research, overcoming limitations of species differences. nih.govmdpi.combohrium.commdpi.comnih.gov DRP1i27 has been evaluated in these models, particularly in the context of doxorubicin-induced cytotoxicity, a known cardiotoxic agent. Research has shown that DRP1i27 can mitigate the cellular damage caused by doxorubicin. researchgate.net In one study, co-treatment with DRP1i27 significantly reduced the release of lactate (B86563) dehydrogenase (LDH), a marker of cell death, in hiPSC-CMs exposed to doxorubicin. researchgate.netresearchgate.net This suggests that by inhibiting Drp1-mediated mitochondrial fission, DRP1i27 can protect human cardiomyocytes from certain forms of chemical-induced stress.
Three-dimensional (3D) organoid cultures represent a significant advancement over traditional 2D cell culture, offering a model that more closely recapitulates the complex architecture and cell-cell interactions of native human tissues. nih.govmdpi.com The application of DRP1i27 has been explored in human cardiac organoids subjected to simulated ischemia-reperfusion injury. researchgate.netresearchgate.net In these advanced models, a nanoformulation of a closely related Drp1 inhibitor, DRP1i1, demonstrated significant therapeutic effects when administered at reperfusion. researchgate.netresearchgate.net The treatment led to a marked reduction in cardiac cell death, attenuated contractile dysfunction, and lowered levels of mitochondrial superoxide. researchgate.netresearchgate.net Proteomic analysis of these cardiac organoids further revealed that the inhibitor reprogrammed markers of contractile dysfunction and enriched mitochondrial protein networks, underscoring the potential of Drp1 inhibition in a more physiologically relevant human heart model. researchgate.netresearchgate.net
Disease-Specific Preclinical Efficacy Studies of DRP1i27
Preclinical studies have primarily focused on the therapeutic efficacy of DRP1i27 in conditions where excessive mitochondrial fission and oxidative stress are key pathological drivers.
Ischemia-reperfusion (I/R) injury is a major cause of damage in conditions like myocardial infarction, where the restoration of blood flow paradoxically exacerbates tissue injury through mechanisms including oxidative stress and mitochondrial dysfunction. The inhibition of Drp1-mediated mitochondrial fission is a recognized therapeutic strategy to mitigate this damage. nih.govresearchgate.net
DRP1i27 has shown significant cardioprotective effects in various preclinical models of I/R injury. researchgate.netnih.gov As observed in HL-1 cells, the compound effectively reduces cell death and preserves mitochondrial integrity during simulated I/R. nih.govresearchgate.net The protective mechanism is attributed to its direct inhibition of Drp1, preventing the excessive mitochondrial fragmentation that is a hallmark of I/R injury. nih.gov This inhibition helps to maintain mitochondrial function and prevent the activation of cell death pathways. The efficacy of a Drp1 inhibitor in human cardiac organoids further strengthens the case for DRP1i27's cardioprotective potential, demonstrating reduced cell death and improved function in a human tissue-like context. researchgate.netresearchgate.net
| Model System | Key Protective Outcome | Mechanism | Reference |
|---|---|---|---|
| HL-1 Cells | Reduced cell death | Inhibition of mitochondrial fragmentation | nih.govresearchgate.net |
| Human Cardiac Organoids | Reduced cardiac cell death, attenuated contractile dysfunction, decreased mitochondrial superoxide | Inhibition of Drp1-mediated mitochondrial fission | researchgate.netresearchgate.net |
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a common pathway of cellular injury in numerous diseases, including neurodegenerative disorders and cardiovascular conditions. Mitochondria are both a primary source and a major target of ROS. Excessive mitochondrial fission, mediated by Drp1, can exacerbate ROS production and lead to mitochondrial dysfunction and cell death. nih.gov
DRP1i27 was identified through a screening campaign for novel compounds capable of inhibiting oxidative stress-induced cell death. researchgate.net Its mechanism involves preventing the detrimental fragmentation of mitochondria that occurs under high oxidative stress. researchgate.net By inhibiting Drp1, DRP1i27 helps to preserve a more fused and functional mitochondrial network, which is more resilient to oxidative damage. This was demonstrated in studies where DRP1i27 protected cells from hydrogen peroxide-induced death and promoted elongated mitochondrial morphology. researchgate.net The compound's ability to reduce mitochondrial superoxide levels in cardiac organoids during simulated I/R injury further confirms its role in mitigating oxidative stress. researchgate.netresearchgate.net
Mitigation of Doxorubicin-Induced Cardiotoxicity by DRP1i27
Doxorubicin, an effective anthracycline chemotherapeutic agent, is known for its dose-dependent cardiotoxicity, which can lead to severe and irreversible cardiomyopathy semanticscholar.orgmdpi.com. A key mechanism underlying this cardiac damage is mitochondrial dysfunction, characterized by an imbalance in mitochondrial dynamics—the processes of fission (division) and fusion researchgate.netnih.govresearchgate.net. Doxorubicin has been shown to upregulate Dynamin-related protein 1 (Drp1), a primary regulator of mitochondrial fission. This upregulation shifts the balance towards excessive mitochondrial fragmentation, which triggers downstream effects leading to cardiomyocyte apoptosis and cardiac injury researchgate.netnih.gov.
Inhibition of Drp1 has emerged as a promising strategy to counteract these cardiotoxic effects nih.govnih.gov. Preclinical studies have demonstrated that the small molecule inhibitor DRP1i27 can significantly reduce the cytotoxicity induced by doxorubicin immune-system-research.com. In one study, human induced pluripotent stem cell (iPSC)-derived cardiomyocytes were treated with doxorubicin in the presence or absence of DRP1i27. The results showed that co-treatment with DRP1i27 significantly reduced the release of lactate dehydrogenase (LDH), a marker of cell damage, compared to cells treated with doxorubicin alone researchgate.net. This finding suggests that by inhibiting Drp1-mediated mitochondrial fission, DRP1i27 protects cardiomyocytes from doxorubicin-induced death immune-system-research.comresearchgate.net. These investigations highlight the therapeutic potential of targeting Drp1 with inhibitors like DRP1i27 to mitigate the cardiac side effects of doxorubicin treatment researchgate.net.
| Model System | Treatment | Key Finding | Reference |
| Human iPSC-derived Cardiomyocytes | Doxorubicin + DRP1i27 | Significant reduction in lactate dehydrogenase (LDH) release, indicating decreased cytotoxicity. | researchgate.net |
| General Cell Models | Doxorubicin + DRP1i27 | Significant reduction in doxorubicin-induced cytotoxicity. | immune-system-research.com |
Potential Therapeutic Role of DRP1i27 in Neurodegenerative Conditions
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease are increasingly linked to mitochondrial dysfunction nih.govfrontiersin.org. A common feature in the pathophysiology of these conditions is excessive mitochondrial fission, driven by the overactivity of Drp1 nih.govnih.gov. This abnormal fragmentation of the mitochondrial network leads to impaired energy production, increased oxidative stress, and ultimately, neuronal damage and cognitive decline nih.gov.
In the context of Alzheimer's disease, Drp1 has been found to interact with amyloid-beta (Aβ) and hyperphosphorylated tau, the two main pathological hallmarks of the disease, leading to excessive mitochondrial fragmentation and subsequent synaptic dysfunction nih.govfrontiersin.org. Studies have shown elevated levels of Drp1 in post-mortem brain tissues from Alzheimer's patients nih.gov. The inhibition of Drp1 is therefore considered a viable therapeutic strategy. Pharmacological inhibitors of Drp1 have shown protective effects in preclinical models of neurodegenerative diseases nih.govpsychogenics.com. For instance, inhibiting Drp1 in a mouse model of Alzheimer's was found to ameliorate mitochondrial dysfunction and improve learning and memory nih.govnih.gov. As a demonstrated inhibitor of human Drp1, DRP1i27 represents a potential tool for investigating and potentially counteracting the mitochondrial-related damage central to the progression of these neurodegenerative conditions bohrium.com.
Exploration of DRP1i27 in Pulmonary Hypertension Pathophysiology
Pulmonary arterial hypertension (PAH) is a severe and progressive disease characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance and, eventually, right heart failure nih.govfrontiersin.orgnih.gov. A cancer-like phenotype of hyperproliferative, apoptosis-resistant pulmonary artery smooth muscle cells (PASMCs) is a key contributor to this vascular obstruction ahajournals.orgnih.gov.
Recent research has identified that mitochondrial fragmentation, driven by the activation of Drp1, is a critical prerequisite for the hyperproliferation of PASMCs nih.govnih.gov. In PAH, the normoxic activation of hypoxia-inducible factor-1α (HIF-1α) leads to the phosphorylation and activation of Drp1, promoting mitochondrial fission nih.govmdpi.com. This fission process is necessary for the cells to progress through the G2/M phase of the cell cycle, enabling division and proliferation nih.gov. Consequently, inhibiting Drp1 has been proposed as a novel therapeutic approach for PAH frontiersin.orgdovepress.com. The Drp1 inhibitor Mdivi-1 has shown antiproliferative effects in rodent models of PAH, improving exercise capacity and right ventricular function nih.govnih.gov. While in-vivo testing has not been reported, DRP1i27 has been specifically noted as a next-generation Drp1 inhibitor that, alongside compounds like Mdivi-1, offers a novel therapeutic strategy for PAH by targeting the underlying mitochondrial dysfunction and cellular proliferation researchgate.netresearchgate.net.
Broader Disease Model Applications of DRP1i27
The role of Drp1-mediated mitochondrial fission is not limited to the aforementioned conditions but is a central process in various pathophysiologies, particularly those involving cellular stress and death immune-system-research.comnih.gov. One prominent area of investigation is ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of oxygen deprivation.
DRP1i27 has been directly evaluated for its cytoprotective effects in a cell model of simulated I/R injury immune-system-research.comnih.gov. In experiments using murine atrial HL-1 cells, treatment with DRP1i27 demonstrated a significant reduction in cell death following simulated I/R injury compared to the control group immune-system-research.com. The study also observed that DRP1i27 treatment reduced the percentage of cells with fragmented mitochondria, indicating that its protective effect is mediated through the inhibition of excessive mitochondrial fission researchgate.net. These findings underscore the potential of DRP1i27 as a research tool and a lead compound for developing therapies for conditions where excessive mitochondrial fission is a key pathological driver, such as I/R injury in cardiac and cerebral contexts immune-system-research.comresearchgate.net.
| Disease Model | Cell Type | Key Finding | Reference |
| Simulated Ischemia-Reperfusion Injury | Murine Atrial HL-1 Cells | Significant reduction in cell death (15.17% with DRP1i27 vs. 29.55% with DMSO control). | immune-system-research.com |
| Simulated Ischemia-Reperfusion Injury | Murine Atrial HL-1 Cells | Reduced percentage of cells exhibiting fragmented mitochondria. | researchgate.net |
Advanced Methodologies Employed in DRP1i27 Preclinical Research
Quantitative and Qualitative Assessment of Mitochondrial Morphology
Evaluating the effect of Drp1 inhibitors like DRP1i27 fundamentally requires the precise assessment of mitochondrial morphology nih.gov. Mitochondria exist as a dynamic network that constantly undergoes fission and fusion, and inhibiting Drp1 is expected to shift the balance towards fusion, resulting in more elongated and interconnected mitochondrial networks immune-system-research.comnih.gov.
Qualitative and quantitative analyses of these changes are primarily achieved through advanced microscopy techniques researchgate.netresearchgate.net.
Fluorescence Microscopy : This is a common method used to visualize mitochondria in living or fixed cells researchgate.net. Cells are often stained with mitochondria-specific fluorescent dyes (e.g., MitoTracker series) or transfected with genetically encoded fluorescent proteins targeted to the mitochondria (e.g., mito-GFP) nih.govresearchgate.net. High-resolution images, often captured using confocal or structured illumination microscopy, allow for the detailed visualization of the mitochondrial network biorxiv.org.
Quantitative Image Analysis : Following image acquisition, specialized software like ImageJ is used to quantify morphological parameters from 2D or 3D datasets nih.govbiorxiv.org. Researchers can measure various aspects, including mitochondrial length, volume, surface area, and circularity. These measurements provide objective data on the shift from fragmented (many small, circular mitochondria) to fused (fewer, longer, and more branched mitochondria) networks. Studies on DRP1i27 have used these methods to demonstrate its ability to dose-dependently increase the cellular networks of fused mitochondria in both human and mouse fibroblasts immune-system-research.comnih.gov.
Electron Microscopy : For ultra-high-resolution analysis, transmission electron microscopy (TEM) provides detailed images of individual mitochondrial structures, including the internal cristae, offering further insight into mitochondrial health and morphology nih.govbiorxiv.org.
Enzymatic Assays for Drp1 GTPase Activity
Drp1 is a member of the dynamin superfamily of large GTPases, and its function—constricting and severing the mitochondrial membrane—is dependent on its ability to hydrolyze guanosine (B1672433) triphosphate (GTP) nih.govnih.gov. Therefore, a crucial step in validating a Drp1 inhibitor is to confirm its ability to block this enzymatic activity bohrium.com.
The GTPase activity of Drp1 is typically measured using a continuous, regenerative coupled enzymatic assay nih.gov. This method quantifies the rate of GTP hydrolysis (the conversion of GTP to GDP and inorganic phosphate) in real-time. The assay works by coupling the production of GDP to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. The rate of this absorbance change is directly proportional to the GTPase activity of the Drp1 protein nih.govnih.gov.
Using this type of assay, researchers have demonstrated that DRP1i27 directly inhibits the GTPase activity of recombinant human Drp1 in a dose-dependent manner researchgate.netnih.govresearchgate.net. To ensure the observed effects are due to direct interaction, binding assays such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are also employed. These techniques confirmed the direct binding of DRP1i27 to human Drp1, with binding affinities reported in the micromolar range immune-system-research.comnih.gov.
| Assay Type | Purpose | Finding with DRP1i27 | Reference |
| GTPase Activity Assay | Measures the rate of GTP hydrolysis by Drp1. | DRP1i27 significantly inhibits the GTPase activity of human Drp1. | researchgate.netresearchgate.net |
| Surface Plasmon Resonance (SPR) | Confirms direct binding between the inhibitor and Drp1 protein. | DRP1i27 directly binds to human Drp1 with an affinity of 286 µM. | immune-system-research.comnih.gov |
| Microscale Thermophoresis (MST) | An independent method to confirm direct molecular interaction. | DRP1i27 directly binds to human Drp1 with a KD of 190 µM. | immune-system-research.comnih.gov |
Biophysical Techniques for Binding Affinity Determination (e.g., SPR, MST)
The direct interaction between DRP1i27 (dihydrochloride) and its molecular target, the human Dynamin-related protein 1 (Drp1), has been quantitatively characterized using multiple independent biophysical methods. nih.gov Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) have been pivotal in confirming the direct binding and determining the affinity of this interaction. nih.govresearchgate.net
SPR analysis, an optical technique that measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor chip, demonstrated a dose-response binding of DRP1i27 to human Drp1 isoform 3. nih.gov This method yielded a dissociation constant (KD) of 286 ± 4.4 µM. nih.gov
Complementing the SPR data, MST was employed to measure the binding affinity in solution. nih.govresearchgate.net MST detects changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand. nih.gov This technique confirmed the direct interaction between DRP1i27 and Drp1, yielding a KD value of 190.9 ± 0.75 µM. nih.govimmune-system-research.com The convergence of results from these two distinct biophysical techniques provides strong evidence for the direct binding of DRP1i27 to human Drp1. nih.govbohrium.com
| Biophysical Technique | Dissociation Constant (KD) | Reference |
|---|---|---|
| Surface Plasmon Resonance (SPR) | 286 ± 4.4 µM | nih.gov |
| Microscale Thermophoresis (MST) | 190.9 ± 0.75 µM | nih.govimmune-system-research.com |
Assessment of Cellular Viability and Apoptosis
Investigations into the cellular effects of DRP1i27 have demonstrated its cytoprotective capabilities in various cell models of injury. immune-system-research.combohrium.com The compound's ability to modulate processes related to cell death and maintain cellular viability has been assessed primarily in the context of simulated ischemia-reperfusion injury and chemically induced cytotoxicity. nih.govresearchgate.net
In a model of simulated ischemia-reperfusion injury using murine atrial HL-1 cells, treatment with 50 µM of DRP1i27 resulted in a significant reduction in cell death compared to the vehicle control (15.17 ± 3.67% vs. 29.55 ± 5.45% in the control group). researchgate.netimmune-system-research.com This was accompanied by a significant decrease in the percentage of cells exhibiting fragmented mitochondria, a hallmark of cellular stress and a precursor to apoptosis. nih.gov
Furthermore, the protective effect of DRP1i27 was evaluated against doxorubicin-induced toxicity in human iPSC-derived cardiomyocytes. nih.gov Cellular viability was assessed by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage and cytotoxicity. researchgate.net Treatment with DRP1i27 significantly mitigated the cytotoxicity induced by doxorubicin, as evidenced by reduced LDH release. nih.govresearchgate.net These findings suggest that DRP1i27 confers a protective effect on cells under stress, thereby enhancing their viability. nih.govbohrium.com
| Cell Model | Injury/Stress Model | Assay | Key Finding | Reference |
|---|---|---|---|---|
| Murine Atrial HL-1 Cells | Simulated Ischemia-Reperfusion | Cell Death Quantification | Significant reduction in cell death with 50 µM DRP1i27. | researchgate.netimmune-system-research.com |
| Human iPSC-Cardiomyocytes | Doxorubicin-induced toxicity | Lactate Dehydrogenase (LDH) Release | Significantly reduced cytotoxicity and LDH release. | nih.govresearchgate.net |
Molecular Profiling of Gene and Protein Expression
The molecular interaction between DRP1i27 and its target protein, Drp1, has been primarily characterized through computational modeling and direct binding assays rather than broad-scale gene and protein expression profiling. nih.govresearchgate.net
Molecular docking studies were conducted to predict the binding mode of DRP1i27 within the Drp1 protein structure. nih.govbohrium.com These computational analyses suggest that DRP1i27 binds to the GTPase site of Drp1. immune-system-research.comresearchgate.net The predicted interactions involve the formation of putative hydrogen bonds with specific amino acid residues within this domain, namely Gln34, Ser40, and Asp218. nih.govresearchgate.net The amine group of the imidazole (B134444) ring in DRP1i27 is predicted to form a hydrogen bond with the side chain of Gln34, while a nitrogen atom in the diazabicyclic ring may interact with Ser40. nih.gov Additionally, the amine group of the pyrazole ring shows a potential hydrogen bond with the side chain of Asp218. nih.gov These specific polar interactions, along with several predicted hydrophobic interactions, are thought to anchor DRP1i27 in the active site, thereby inhibiting the protein's function. nih.govresearchgate.net
While these studies provide a high-resolution view of the compound-protein interaction, current literature does not detail broad changes in gene or protein expression profiles (e.g., via transcriptomics or proteomics) resulting from DRP1i27 treatment. The research has focused on the direct biophysical binding to Drp1 and the subsequent functional cellular outcomes, such as the inhibition of GTPase activity and changes in mitochondrial morphology. nih.govresearchgate.net
Future Trajectories and Unanswered Questions in Drp1i27 Research
Comprehensive Mapping of DRP1i27-Mediated Signaling Pathways
DRP1i27 has been identified as a direct inhibitor of the GTPase activity of Drp1, a key regulator of mitochondrial fission. nih.govresearchgate.nettargetmol.commedchemexpress.com It is understood to bind to the GTPase site of Drp1, forming hydrogen bonds with specific amino acid residues like Gln34 and Asp218. targetmol.commedchemexpress.comacetherapeutics.com By inhibiting Drp1, DRP1i27 effectively blocks the excessive mitochondrial fragmentation that is a hallmark of various pathological conditions. targetmol.comnih.gov This inhibition has been shown to be cytoprotective in several cell models. frontiersin.orgnih.gov
However, the full spectrum of signaling cascades influenced by DRP1i27 remains to be elucidated. Drp1-mediated mitochondrial fission is a central node in numerous cellular processes, and its inhibition likely has far-reaching consequences. Future research must focus on mapping these downstream effects.
Key areas for investigation include:
Apoptosis: Mitochondrial fission is intricately linked with programmed cell death. nih.govresearchgate.net A critical unanswered question is how DRP1i27's modulation of fission precisely impacts the intrinsic apoptotic pathway, including the release of cytochrome c. nih.gov
Reactive Oxygen Species (ROS) Production: Excessive mitochondrial fission is associated with increased ROS production. nih.gov Quantifying the extent to which DRP1i27 can mitigate oxidative stress by preventing fission is a crucial next step.
Calcium Homeostasis: Mitochondrial fragmentation can disrupt cellular calcium homeostasis, a key factor in cell death pathways. nih.govucl.ac.uk Investigating DRP1i27's ability to stabilize mitochondrial calcium handling is essential.
Mitophagy: The selective removal of damaged mitochondria, or mitophagy, is a vital quality control mechanism. nih.govimrpress.com It is important to understand how long-term inhibition of fission by DRP1i27 affects this process, ensuring that it does not lead to an accumulation of dysfunctional organelles.
Drp1's function is also regulated by a complex array of post-translational modifications, including phosphorylation and SUMOylation, which dictate its activity and localization. nih.govnih.gov A comprehensive understanding would require investigating whether DRP1i27's binding is influenced by these modifications or if the inhibitor itself alters the modification status of Drp1.
Deepening the Understanding of DRP1i27 Isoform Selectivity
Initial research has successfully identified DRP1i27 as a small molecule inhibitor that directly binds to human Drp1 isoform 3. frontiersin.orgucl.ac.ukacu.edu.au This was a significant finding, establishing it as the first small molecule demonstrated to do so. acu.edu.au The binding affinity has been quantified using methods like surface plasmon resonance (SPR) and microscale thermophoresis (MST). medchemexpress.comacu.edu.au
| Assay Method | Binding Affinity (KD) |
| Surface Plasmon Resonance (SPR) | 286 µM |
| Microscale Thermophoresis (MST) | 190 µM |
| Data derived from studies on DRP1i27's interaction with human Drp1 isoform 3. medchemexpress.com |
Despite this initial success, significant questions regarding its isoform selectivity remain. The human DRP1 gene has at least nine splice variants, and the functional differences between these isoforms are still being explored. researchgate.net The initial focus on isoform 3 leaves a gap in our knowledge about DRP1i27's interaction with other variants.
Future research must strategically address:
Binding affinity across all major Drp1 isoforms: A comprehensive screening of DRP1i27 against other Drp1 isoforms is necessary to determine if it is a selective or broad-spectrum inhibitor.
Selectivity over other dynamin superfamily GTPases: To ensure a targeted therapeutic effect and minimize off-target issues, it is crucial to assess the selectivity of DRP1i27 for Drp1 over other related proteins like dynamin 1, Mfn1, Mfn2, and Opa1. nih.govnih.gov The modest affinity of DRP1i27 highlights the need for further lead optimization to improve both potency and selectivity. nih.gov
Innovating Preclinical Models for Enhanced Predictive Power of DRP1i27 Efficacy
DRP1i27 has demonstrated cytoprotective effects in a variety of in vitro and cell-based models, providing a solid foundation for its therapeutic potential. nih.gov
| Preclinical Model | Condition | Observed Effect of DRP1i27 |
| Human and Mouse Fibroblasts | Baseline | Increased fused mitochondrial networks nih.gov |
| Drp1 Wild Type MEFs | Baseline | Dose-dependent increase in fused mitochondria imrpress.comimrpress.com |
| Drp1 Knock-out MEFs | Baseline | No significant effect, indicating Drp1-dependency nih.govimrpress.comimrpress.com |
| Murine Atrial HL-1 Cells | Simulated Ischemia-Reperfusion Injury | Reduced cell death and mitochondrial fragmentation nih.gov |
| Human iPSC-derived Cardiomyocytes | Doxorubicin-induced Toxicity | Cytoprotection frontiersin.orgnih.gov |
| Human Fibroblasts | Oxidative Stress | Cytoprotection frontiersin.orgnih.gov |
While these models are valuable, moving forward requires the use of more complex systems that better recapitulate human diseases. The development of Drp1 inhibitors like Mdivi-1 and Drpitor1a has been assessed in in vivo models of conditions like pulmonary hypertension (PH), highlighting a pathway for DRP1i27's evaluation. imrpress.comahajournals.org
Future directions should include:
Organoid Models: The use of patient-derived organoids, such as liver organoids for non-alcoholic steatohepatitis (NASH) or cholangiocarcinoma organoids, can provide a more physiologically relevant context to test efficacy. frontiersin.org
In Vivo Disease Models: To our knowledge, DRP1i27 has not yet been tested in in vivo models. ahajournals.org Evaluating DRP1i27 in established animal models of neurodegenerative diseases, cardiac ischemia-reperfusion injury, and pulmonary hypertension is a critical next step. researchgate.netimrpress.combiorxiv.org
Humanized Models: As research progresses, employing genetically engineered models that express human Drp1 isoforms could offer more translatable data on efficacy and target engagement.
Synergistic Therapeutic Strategies Involving DRP1i27
The role of mitochondrial fission in a wide array of diseases suggests that inhibiting Drp1 with DRP1i27 could be a powerful component of combination therapies. nih.gov By targeting a fundamental pathological process, DRP1i27 could enhance the efficacy of existing treatments or create novel therapeutic paradigms.
Potential synergistic strategies include:
Oncology: In cancer cells, Drp1-mediated fission is linked to proliferation and resistance to apoptosis. nih.gov Combining DRP1i27 with conventional chemotherapeutics or targeted agents that induce cellular stress could lower the threshold for triggering cancer cell death.
Neurodegenerative Diseases: In conditions like Alzheimer's, excessive mitochondrial fragmentation contributes to neuronal dysfunction. researchgate.net A synergistic approach could involve pairing DRP1i27 with agents that target other pathological hallmarks, such as amyloid-beta or tau.
Cardiovascular Disease: For myocardial ischemia-reperfusion injury, DRP1i27 could be co-administered with anti-inflammatory agents or drugs that improve cardiac metabolism to provide comprehensive cardioprotection. biorxiv.org
Pulmonary Hypertension (PH): Research suggests that combining Drp1 inhibitors with modern therapeutics could enhance treatment outcomes in PH. imrpress.comimrpress.com
Strategic Directions for Translating DRP1i27 Research to Preclinical Development
Translating the promising initial findings for DRP1i27 into a preclinical development program requires a focused and strategic approach. While the compound has shown efficacy in cell models, it has not yet been evaluated in clinical trials. imrpress.comimrpress.com
Key strategic imperatives include:
Lead Optimization: The "modest affinity" of DRP1i27 is a characteristic of an initial hit compound. nih.gov A medicinal chemistry campaign is needed to develop analogues with improved potency, selectivity, and pharmacokinetic properties. The goal would be to create a lead compound with greater affinity than the parent DRP1i27. acu.edu.au
Pharmacokinetic Profiling: A critical step that is currently lacking is the in-depth study of DRP1i27's absorption, distribution, metabolism, and excretion (ADME) properties. This is essential for establishing a viable path toward in vivo studies.
In Vivo Efficacy and Target Engagement: As mentioned, demonstrating efficacy in relevant animal models of disease is paramount. ahajournals.org These studies must also include biomarkers to confirm that DRP1i27 is engaging with Drp1 and modulating mitochondrial fission in vivo.
Addressing Specificity Concerns: The off-target effects reported for other Drp1 inhibitors like Mdivi-1 underscore the importance of rigorously evaluating DRP1i27's specificity. acu.edu.auimrpress.combiorxiv.org This includes comprehensive screening against a panel of kinases and other GTPases to build a strong preclinical data package.
The development of DRP1i27 represents a promising frontier in targeting mitochondrial dynamics for therapeutic benefit. By systematically addressing these unanswered questions and pursuing these future research trajectories, the scientific community can unlock the full potential of this novel chemical compound.
Q & A
Q. What is the primary molecular mechanism by which DRP1i27 inhibits Drp1 activity?
DRP1i27 binds directly to the GTPase domain of human Drp1 isoform 3, forming hydrogen bonds with Gln34 and Asp218, which are critical for GTP hydrolysis. This interaction suppresses Drp1-mediated mitochondrial fission. Methodologically, molecular docking simulations and surface plasmon resonance (SPR) assays are used to validate binding specificity and affinity .
Q. What in vitro assays are recommended to assess DRP1i27's efficacy in modulating mitochondrial dynamics?
- GTPase Activity Assays : Measure inhibition using colorimetric malachite green assays to quantify inorganic phosphate release during GTP hydrolysis .
- Mitochondrial Morphology Analysis : Use fluorescence microscopy (e.g., MitoTracker staining) in Drp1-dependent cell lines (e.g., mouse fibroblasts) to quantify fused mitochondrial networks post-treatment .
- Binding Kinetics : Employ microscale thermophoresis (MST) or SPR to determine dissociation constants (Kd) .
Q. Which cellular models are validated for studying DRP1i27's cytoprotective effects?
- Murine HL-1 Cardiomyocytes : Used to evaluate protection against simulated ischemia-reperfusion injury (SIRI) via lactate dehydrogenase (LDH) release assays .
- Human iPSC-Derived Cardiomyocytes : Tested for resistance to doxorubicin-induced toxicity using viability assays (e.g., MTT or Calcein-AM) .
Advanced Research Questions
Q. How can researchers address discrepancies in DRP1i27's effects on mitochondrial dynamics across cell types?
- Cell-Type-Specific Drp1 Isoform Expression : Quantify isoform ratios (e.g., Drp1 isoform 3 vs. others) via qPCR or Western blotting, as isoform selectivity may explain variability .
- Knockout/Rescue Experiments : Use Drp1-knockout cells transfected with isoform-specific mutants to isolate functional contributions .
- High-Content Imaging : Apply automated image analysis (e.g., Fiji/ImageJ) to standardize mitochondrial morphology metrics (e.g., aspect ratio, branching) .
Q. What experimental strategies optimize DRP1i27 dosing in preclinical models of cardiac injury?
- Pharmacokinetic Profiling : Determine bioavailability and half-life in murine models using LC-MS/MS to establish dose-response curves .
- Toxicity Screens : Assess off-target effects (e.g., neuronal or hepatic toxicity) in parallel with efficacy studies to refine therapeutic windows .
- Combination Therapies : Co-administer DRP1i27 with antioxidants (e.g., mitoTEMPO) to enhance protection against reactive oxygen species in ischemia-reperfusion models .
Q. How can multi-omics approaches elucidate DRP1i27's downstream effects on mitochondrial function?
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways regulated by mitochondrial fusion/fission balance (e.g., apoptosis, OXPHOS) .
- Metabolomics : Use LC-MS to profile ATP, NAD<sup>+</sup>, and TCA cycle intermediates, linking metabolic shifts to Drp1 inhibition .
- Proteomics : Apply SILAC labeling to quantify changes in mitochondrial dynamics proteins (e.g., OPA1, MFN2) .
Q. What controls are essential for validating DRP1i27's specificity in Drp1-mediated pathways?
- Negative Controls : Use Drp1-knockout cells or inactive analogs (e.g., DRP1i27 scrambled peptides) to confirm target specificity .
- Positive Controls : Compare with established Drp1 inhibitors (e.g., Mdivi-1) in parallel assays to benchmark efficacy .
- Off-Target Screening : Employ kinome-wide profiling or thermal proteome profiling to identify unintended interactions .
Methodological Resources
- Binding Studies : SPR and MST protocols from Rosdah & Abbott (2022) provide reproducible frameworks for characterizing DRP1i27-Drp1 interactions .
- In Vivo Models : Murine atrial HL-1 cells and ischemia-reperfusion protocols are detailed in mitochondrial cardioprotection studies .
- Data Analysis : Follow analytical guidelines from Reviews in Analytical Chemistry for rigor in omics data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
